2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] hydrochloride
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Overview
Description
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride is an organic compound with the molecular formula C11H14ClN. It is characterized by a spirocyclic structure, where a cyclopropane ring is fused to a quinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups introduced through the specific reactions. These derivatives can exhibit different chemical and physical properties, making them useful for further applications .
Scientific Research Applications
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride: Similar in structure but with an isoquinoline moiety instead of quinoline.
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carbonitrile hydrochloride: Contains a carbonitrile group, leading to distinct reactivity and applications.
Uniqueness
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride is unique due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)11(5-6-11)7-8-12-10;/h1-4,12H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXETLHYNJPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC3=CC=CC=C23.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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